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Compound of Interest

Compound Name: 3,5-di-tert-butyl-1H-pyrazole

Cat. No.: B074133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 3,5-di-tert-butyl-
1H-pyrazole. The information presented herein is intended to support researchers and
professionals in the fields of chemical synthesis, drug discovery, and materials science in the
accurate identification and characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of synthesized 3,5-di-tert-butyl-1H-pyrazole can be
effectively determined through the analysis of its unique spectroscopic fingerprint. The following
sections detail the key NMR and IR data, presented in a clear and concise format for ease of
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of 3,5-di-tert-butyl-
1H-pyrazole by mapping the chemical environments of its hydrogen (*H) and carbon (*3C)
atoms.

'H NMR (400 MHz, CDCls)

The proton NMR spectrum is characterized by two distinct singlets, confirming the symmetrical
nature of the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
5.88 Singlet 1H C4-H (pyrazole ring)
1.29 Singlet 18H -C(CHs)3

13C NMR (100 MHz, CDCls)

The carbon NMR spectrum displays four signals, corresponding to the unique carbon

environments within the molecule.

Chemical Shift (8) ppm

Assighment

159.8 C3/C5 (pyrazole ring)
100.2 C4 (pyrazole ring)
32.0 -C(CHs)s

30.4 -C(CH3)3

Infrared (IR) Spectroscopy

Due to the absence of a publicly available experimental IR spectrum for 3,5-di-tert-butyl-1H-

pyrazole, the following table presents the expected characteristic absorption frequencies

based on the functional groups present in the molecule. These values are derived from

established correlation tables and data from structurally similar pyrazole derivatives.

Wavenumber (cm~—?) Intensity Assignment

~3400-3200 Medium, Broad N-H stretch

~2960-2870 Strong C-H stretch (tert-butyl)
~1560 Medium C=N stretch (pyrazole ring)
~1470 Medium C=C stretch (pyrazole ring)
~1365 Strong C-H bend (tert-butyl)
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Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR
spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of 3,5-di-tert-butyl-1H-pyrazole is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR
tube. The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are acquired on a 400 MHz
spectrometer.

e 'H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the
residual solvent peak of CDCIls at 7.26 ppm.

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient
number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical
shifts are referenced to the CDCls solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 3,5-di-
tert-butyl-1H-pyrazole is placed directly onto the diamond crystal of the ATR accessory. The
pressure arm is lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform
Infrared (FTIR) spectrometer.

e Abackground spectrum of the empty ATR crystal is collected first.
e The sample spectrum is then recorded, typically over the range of 4000-400 cm~1.

e An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise
ratio. The final spectrum is presented in terms of transmittance or absorbance.
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Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the structural features of 3,5-
di-tert-butyl-1H-pyrazole and its corresponding spectroscopic data.

Spectroscopic Data

NMR Spectroscopy

H NMR
5.88 ppm (s, 1H)  1.29 ppm (s, 18H)

C3,C4,C5 13C NMR

Molecular Structure
159.8, 100.2 ppm  32.0, 30.4 ppm

Pyrazole Ring
tert-Butyl Grousz IR Spectroscopy (Expected)

G,5-di-tert-butyl-lH-pyrazoIe

~3300 (N-H)
~2960 (C-H)
~1560 (C=N)

IR Peaks (cm1)

~1470 (C=C)

Click to download full resolution via product page

Correlation of 3,5-di-tert-butyl-1H-pyrazole structure with its NMR and expected IR data.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-di-tert-butyl-1H-pyrazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074133#3-5-di-tert-butyl-1h-pyrazole-nmr-and-ir-
spectroscopy-data]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b074133?utm_src=pdf-body
https://www.benchchem.com/product/b074133?utm_src=pdf-body
https://www.benchchem.com/product/b074133?utm_src=pdf-body-img
https://www.benchchem.com/product/b074133?utm_src=pdf-body
https://www.benchchem.com/product/b074133#3-5-di-tert-butyl-1h-pyrazole-nmr-and-ir-spectroscopy-data
https://www.benchchem.com/product/b074133#3-5-di-tert-butyl-1h-pyrazole-nmr-and-ir-spectroscopy-data
https://www.benchchem.com/product/b074133#3-5-di-tert-butyl-1h-pyrazole-nmr-and-ir-spectroscopy-data
https://www.benchchem.com/product/b074133#3-5-di-tert-butyl-1h-pyrazole-nmr-and-ir-spectroscopy-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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